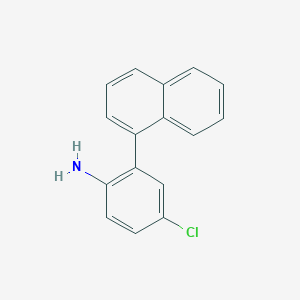

4-Chloro-2-(naphthalen-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

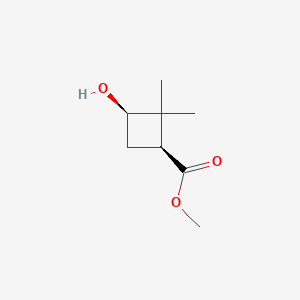

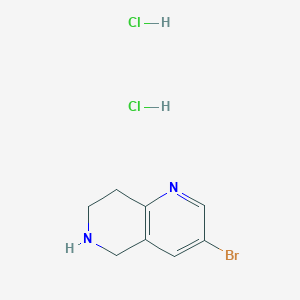

4-Chloro-2-(naphthalen-1-yl)aniline is a chemical compound with the molecular formula C16H12ClN . It has a molecular weight of 253.72 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring attached to an aniline group at the 2-position and a chlorine atom at the 4-position . This structure contributes to its unique chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, aniline derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 253.72 g/mol and a molecular formula of C16H12ClN .Scientific Research Applications

Fluorescent Imaging and Sensing Applications

Research has shown that derivatives of 4-Chloro-2-(naphthalen-1-yl)aniline, such as 4-(naphthalen-1-ylethynyl) aniline appended rhodamine based fluorescent chemosensors, have been synthesized for the detection of specific ions in biological samples. For instance, a study by Adhikari et al. (2016) developed a probe for the fluorescent imaging of Sn2+ ions in living cells, highlighting the compound's utility in sensitive and fast-response detection systems with a detection limit of 5 × 10−9 M (Adhikari et al., 2016).

Advanced Material Synthesis

The compound and its derivatives have been utilized in synthesizing materials with unique properties. For example, polyimides with improved solubility and optical transparency were developed by incorporating alkyl and naphthalene groups into diamine monomers, as detailed by Tianyun Li et al. (2017). This study emphasizes the role of these compounds in enhancing the material properties of polyimides, including high thermal stability and optical transparency (Li et al., 2017).

Photophysical and Spectroscopic Studies

Naphthalene derivatives, including this compound, have been the focus of studies investigating their photophysical properties. For instance, the sensitized emission of luminescent lanthanide complexes based on these derivatives through a charge-transfer process has been examined, demonstrating their potential in creating efficient energy-transfer pathways in luminescent materials (Kim et al., 2006).

Chemical Synthesis and Catalysis

In chemical synthesis, the compound's derivatives have been employed as intermediates in creating complex organic molecules. For instance, the gold(I)-catalyzed cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)aniline derivatives paves the way for the divergent synthesis of various heterocyclic compounds, showcasing the versatility of these derivatives in organic synthesis (Fu et al., 2021).

properties

IUPAC Name |

4-chloro-2-naphthalen-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBODQPCOGCPDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)

![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)

![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)

![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)